Nonylbenzenesulfonic acid
Description
Contextualization within Surfactant Chemistry
Nonylbenzenesulfonic acid is classified as an anionic surfactant. ontosight.aiatamanchemicals.com Its molecular structure is amphiphilic, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. The hydrophobic portion is the nonyl group, a nine-carbon alkyl chain, while the hydrophilic part is the sulfonated benzene (B151609) ring. smolecule.com This dual nature is the basis of its surface-active properties.
In aqueous solutions, nonylbenzenesulfonic acid molecules arrange themselves to minimize the contact between the hydrophobic tail and water, which lowers the surface tension of the water. ontosight.ai This reduction in surface tension enhances the water's ability to wet surfaces and penetrate into soils and grime. ontosight.ai Its mechanism of action in cleaning applications involves the emulsification of oils and the dispersion of solid particles, which are crucial functions for detergents. ontosight.ai The long hydrophobic chain interacts with oils and greases, while the polar hydrophilic head remains in the water, effectively lifting and suspending the soil away from the surface. smolecule.com Due to these properties, it is a key ingredient in the formulation of various cleaning products. ontosight.aismolecule.com
Historical Development of Alkylbenzenesulfonic Acid Research
The development of alkylbenzenesulfonic acids is intrinsically linked to the history of synthetic detergents. The first synthetic detergents emerged in Germany during World War I as a response to shortages of fats needed for soap production. shabon.com These early detergents were short-chain alkylnaphthalene sulfonates. britannica.com In the 1930s, long-chain alkylaryl sulfonates, the direct predecessors to modern alkylbenzene sulfonates, were introduced in the United States. britannica.comwikipedia.org
A significant turning point in the research and development of these compounds occurred after World War II. shabon.complenished.au Branched alkylbenzene sulfonates (BAS) saw widespread use due to their excellent cleaning performance and tolerance to hard water. wikipedia.org However, by the 1960s, significant environmental problems arose. The highly branched structure of BAS made them resistant to biodegradation, leading to persistent foam in wastewater treatment plants, rivers, and lakes. wikipedia.orgnih.gov
This environmental concern drove research towards a more biodegradable alternative. scholarsresearchlibrary.com The result was the development and commercialization of linear alkylbenzene sulfonates (LAS) in the mid-1960s. cleaninginstitute.org Unlike their branched counterparts, the linear alkyl chain of LAS is readily broken down by microorganisms. wikipedia.org This shift from BAS to LAS represented a major advancement in environmentally conscious chemical formulation, and LAS rapidly replaced BAS in household detergents across the globe. nih.govscholarsresearchlibrary.com Nonylbenzenesulfonic acid is a member of this class of linear alkylbenzene sulfonates.
Scope and Significance of Current Nonylbenzenesulfonic Acid Studies
While its role in detergents remains significant, current research on nonylbenzenesulfonic acid has expanded into new scientific and industrial fields. One notable area of investigation is its application in advanced separation technologies. Recent studies have demonstrated the use of nonylbenzenesulfonic acid (NBSA) as an effective ion carrier in polymer inclusion membranes (PIMs). nih.govmdpi.com These membranes are used for the selective separation and transport of metal ions, with research highlighting its efficacy in extracting lead (Pb(II)) ions from aqueous solutions. nih.govmdpi.com In these systems, NBSA is immobilized within a polymer matrix, where it facilitates the transport of specific metal ions across the membrane. nih.gov
Another significant area of current research involves the synthesis of novel, high-performance surfactants. Nonylbenzenesulfonic acid has been used as a building block for creating "gemini" surfactants. acs.org These are specialized surfactants composed of two conventional surfactant molecules chemically bonded together by a spacer group. Research has shown that gemini (B1671429) surfactants derived from nonylbenzenesulfonic acid, such as 6,6′-(butane-1,4-diylbis(oxy)) bis(3-nonylbenzenesulfonic acid), exhibit superior surface activity compared to their single-chain counterparts. acs.org These advanced surfactants are being investigated for various applications, including their use in creating stable nanoformulations of conductive polymers like polypyrrole for inkjet printing.
These modern research directions underscore the evolving significance of nonylbenzenesulfonic acid beyond its traditional use in cleaning products, highlighting its potential in environmental remediation and advanced materials science.
Data Tables
Table 1: Physicochemical Properties of 4-Nonylbenzenesulfonic Acid
| Property | Value |
|---|---|
| CAS Number | 47019-68-1 |
| Molecular Formula | C₁₅H₂₄O₃S |
| Molecular Weight | 284.4 g/mol |
| Exact Mass | 284.14461580 g/mol |
| Topological Polar Surface Area | 62.8 Ų |
| Heavy Atom Count | 19 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 9 |
Data sourced from public chemical databases. chem960.com
Table 2: Comparison of Branched vs. Linear Alkylbenzene Sulfonates
| Feature | Branched Alkylbenzene Sulfonates (BAS) | Linear Alkylbenzene Sulfonates (LAS) |
|---|---|---|
| Alkyl Chain Structure | Highly branched | Straight, unbranched chain |
| Period of Major Use | ~1940s - mid-1960s | mid-1960s - Present |
| Biodegradability | Poor, slow to degrade | Readily biodegradable |
| Environmental Impact | Caused persistent foam in waterways | Significantly reduced environmental persistence |
Based on historical and environmental data. wikipedia.orgcleaninginstitute.org
Structure
3D Structure
Properties
CAS No. |
35298-13-6 |
|---|---|
Molecular Formula |
C15H24O3S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-nonylbenzenesulfonic acid |
InChI |
InChI=1S/C15H24O3S/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18/h10-13H,2-9H2,1H3,(H,16,17,18) |
InChI Key |
WPTFZDRBJGXAMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Nonylbenzenesulfonic Acid Derivatives
Conventional Synthetic Routes
The foundational methods for producing nonylbenzenesulfonic acid derivatives can be broadly categorized into direct, single-step processes and more complex, multi-step pathways.
Direct sulfonation is a common and straightforward method for introducing a sulfonic acid group (–SO₃H) onto the aromatic ring of nonylbenzene (B91765). This reaction is a type of electrophilic aromatic substitution. The process typically involves reacting nonylbenzene with a strong sulfonating agent.
Common sulfonating agents include:
Concentrated Sulfuric Acid (H₂SO₄)
Sulfur Trioxide (SO₃)
Chlorosulfonic Acid (ClSO₃H)
The reaction attaches the sulfonic acid group directly to a carbon atom within the benzene (B151609) ring. google.com The position of this substitution (ortho, meta, or para relative to the nonyl group) is influenced by the directing effect of the alkyl group and the reaction conditions. google.com Due to steric hindrance and the electron-donating nature of the nonyl group, the para-substituted isomer is typically the major product. The kinetics of the reaction can be controlled by factors such as temperature and reaction time, with a logarithmic correlation often observed between reaction time and the degree of sulfonation until a plateau is reached. rsc.org
For more complex derivatives or when specific isomers are required, multi-step synthesis is employed. youtube.comyoutube.com This approach allows for greater control over the final molecular structure by introducing or modifying functional groups in a sequential manner. utdallas.edu For instance, if other reactive groups are present on the aromatic ring, a protecting group strategy may be necessary. An amine group, for example, would be protected as an amide to prevent side reactions and to ensure para-substitution during sulfonation. utdallas.edu
A multi-step synthesis might involve:
Functionalization of the aromatic ring: Introducing other substituents before the sulfonation step.
Sulfonation: Introduction of the sulfonic acid group.
Derivatization: Converting the sulfonic acid into other functional groups, such as sulfonyl chlorides or sulfonamides, which can then be reacted further to create a variety of compounds. nih.gov
This approach provides the flexibility to build complex molecules where the relationship between different functional groups is critical for the compound's function. nih.gov
Synthesis of Gemini (B1671429) Nonylbenzenesulfonic Acid Surfactants
Gemini surfactants consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer. mdpi.com These dimeric structures often exhibit superior surface activity and efficiency compared to their conventional single-chain counterparts.
The synthesis of Gemini surfactants based on nonylbenzenesulfonic acid can be achieved through several facile pathways. A common method involves the reaction of two molecules of a functionalized nonylbenzene derivative with a linking molecule. One innovative approach is solvent-free synthesis, which proceeds via a nucleophilic substitution (S_N2) mechanism, offering an efficient and environmentally friendlier route. mdpi.com
A representative synthesis could involve:
Preparation of a suitable nonylbenzene derivative, for example, an amino-functionalized nonylbenzene.
Reaction of two equivalents of this derivative with a dihaloalkane (e.g., 1,4-dibromobutane), which acts as the spacer, to form the dimeric structure.
Another pathway utilizes epichlorohydrin as a raw material to link two surfactant monomers, a method noted for its simplicity and effectiveness. nih.gov These methods allow for the creation of symmetrical Gemini surfactants where both halves of the molecule are identical.
The length and nature of the alkyl spacer connecting the two monomeric units are critical variables in the synthesis of Gemini surfactants. mdpi.com The choice of the linking agent (e.g., dibromoethane vs. dibromohexane) directly dictates the length of the spacer and significantly influences the resulting surfactant's properties. scientific.netamazonaws.com
Longer spacers generally increase the hydrophobicity of the surfactant molecule and provide greater flexibility, which can affect its aggregation behavior and surface properties. researchgate.net For example, the critical micelle concentration (CMC), a key measure of surfactant efficiency, is highly dependent on the spacer length. Initially, the CMC may increase with shorter spacers before decreasing as the spacer becomes long enough to contribute to the hydrophobicity of the molecule. researchgate.net The spacer length also impacts the packing of surfactant molecules at interfaces, which in turn affects properties like surface tension reduction. researchgate.net
The following table illustrates the typical relationship between the number of carbon atoms in the alkyl spacer of a 12-s-12 type Gemini surfactant and its Critical Micelle Concentration (CMC), demonstrating how synthetic choices impact physicochemical properties.
| Spacer Length (s) | Critical Micelle Concentration (CMC) (mol/L) |
| 2 | 1.1 x 10⁻³ |
| 4 | 1.5 x 10⁻³ |
| 6 | 1.2 x 10⁻³ |
| 8 | 8.0 x 10⁻⁴ |
| 10 | 5.5 x 10⁻⁴ |
| 12 | 3.0 x 10⁻⁴ |
This interactive table is based on generalized data trends for bis-quaternary ammonium (B1175870) Gemini surfactants to illustrate the concept. researchgate.net
Advanced Polymerization Techniques for Sulfonated Systems
Incorporating nonylbenzenesulfonic acid moieties into polymeric structures leads to ionomers with unique properties suitable for applications such as ion-exchange resins and polymer electrolyte membranes. There are two primary strategies for creating these sulfonated polymers. rsc.org
Post-Polymerization Sulfonation: This method involves first synthesizing a polymer (e.g., polystyrene) and then introducing sulfonic acid groups onto the polymer backbone through a direct sulfonation reaction. nih.gov While straightforward, this approach can sometimes lead to side reactions like cross-linking or chain scission. rsc.org
Polymerization of Sulfonated Monomers: This technique involves synthesizing a monomer that already contains the sulfonic acid group (e.g., a nonylbenzene sulfonate derivative with a polymerizable group like vinyl or styrene) and then polymerizing it. This allows for precise control over the degree of sulfonation. rsc.org
Advanced controlled polymerization techniques are often employed to synthesize well-defined sulfonated polymers. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful methods for producing polymers with controlled molecular weights, narrow polydispersity, and complex architectures like block copolymers. nih.govaston.ac.uk Another relevant method is emulsion polymerization , where sulfonic acid-based surfactants can be used to stabilize the polymerization of monomers like styrene. mdpi.comresearchgate.net
Surface-Initiated Atom Transfer Radical Polymerization (ATRP) for Grafted Nanostructures
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a robust method for grafting well-defined polymer chains from a substrate, creating densely packed polymer brushes on nanostructures. mdpi.comrsc.org This technique allows for precise control over the molecular weight, composition, and architecture of the grafted polymers. mdpi.com The process involves immobilizing an initiator on a surface, from which polymer chains grow in the presence of a monomer and a catalyst system, typically a transition metal complex like copper(I) bromide (CuBr) with a ligand. mdpi.comelsevierpure.com
SI-ATRP has been successfully employed to modify a wide range of inorganic and metallic surfaces, including silica, gold, and iron nanoparticles, to create organic-inorganic hybrid nanomaterials. mdpi.comcmu.edu The resulting polymer brushes can impart new functionalities to the nanostructures, such as responsiveness to stimuli (e.g., pH, temperature), enhanced stability, or specific binding capabilities for applications in sensors, drug delivery, and bio-responsive materials. cmu.edumdpi.com
While direct examples of SI-ATRP using nonylbenzenesulfonic acid monomers are not prevalent in the provided literature, the technique is highly applicable to a variety of functional monomers, including styrenics and methacrylates. ustc.edu.cntcichemicals.com The polymerization of ionic monomers, which are structurally related to the sulfonic acid group, has been successfully controlled using SI-ATRP in specific solvent systems like fluoroalcohols with ionic liquids. elsevierpure.com This suggests a viable pathway for grafting polymers of nonylbenzenesulfonate derivatives from nanostructured surfaces. The process would involve anchoring an appropriate ATRP initiator to a nanoparticle surface, followed by polymerization of a protected nonylbenzenesulfonate monomer. Subsequent deprotection would yield nanostructures decorated with poly(nonylbenzenesulfonic acid) brushes.
Table 1: Key Components in a Typical SI-ATRP Process
| Component | Function | Common Examples |
| Substrate | The material to be functionalized (e.g., nanoparticle) | Silica (SiO₂), Gold (Au), Iron Oxides (Fe₂O₃, Fe₃O₄) |
| Initiator | Immobilized on the surface to start polymerization | Alkyl halides (e.g., bromoisobutyrate derivatives) |
| Monomer | Building block of the polymer chain | Styrenes, (meth)acrylates, (meth)acrylamides |
| Catalyst | Transition metal complex that controls the polymerization | Copper(I) bromide (CuBr), Copper(I) chloride (CuCl) |
| Ligand | Solubilizes and modulates the activity of the catalyst | Bipyridine (bpy), PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) |
| Solvent | Dissolves reactants and facilitates the reaction | Toluene, Dimethylformamide (DMF), Diphenyl ether |
Controlled Copolymerization Strategies
Controlled radical polymerization techniques, particularly ATRP, provide effective strategies for synthesizing copolymers with precise control over their composition and structure. This allows for the tailoring of material properties by combining different monomer units in a controlled fashion. The copolymerization of monomers containing sulfonic acid groups has been successfully demonstrated, providing a model for developing copolymers of nonylbenzenesulfonic acid derivatives. nih.gov
A key strategy involves the ATRP of a protected styrenesulfonate monomer, such as p-phenyl styrenesulfonate (SS), with a comonomer like styrene (S). nih.gov This approach prevents the acidic proton of the sulfonic acid group from interfering with the catalyst complex. The resulting copolymer, poly(p-phenyl styrenesulfonate-co-styrene), has a well-defined structure with a low polydispersity index (PDI), indicative of a controlled polymerization process. nih.gov Following polymerization, the protecting group (phenyl) can be chemically removed, followed by acidification, to yield a copolymer containing sulfonic acid functionalities. nih.gov
The choice of catalyst system and solvent is crucial for achieving good control over the copolymerization. Studies have shown that a CuBr/PMDETA catalyst system in a solvent like diphenyl ether (DPE) proceeds in a highly controlled manner for both the homopolymerization of the protected styrenesulfonate and its copolymerization with styrene. nih.gov
Table 2: ATRP Copolymerization of Styrene (S) and p-phenyl styrenesulfonate (SS)
| Parameter | Details | Reference |
| Monomers | Styrene (S), p-phenyl styrenesulfonate (SS) | nih.gov |
| Initiator | 1-Phenylethyl bromide (1-PEBr) | nih.gov |
| Catalyst System | CuBr / PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) | nih.gov |
| Solvent | Diphenyl ether (DPE) | nih.gov |
| Outcome | Synthesis of well-defined poly(p-phenyl styrenesulfonate-co-styrene) with low PDI. | nih.gov |
| Post-modification | Chemical deprotection of the phenyl group and acidification to yield sulfonic acid groups. | nih.gov |
Green Chemistry Considerations in Synthesis
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key considerations in the synthesis of nonylbenzenesulfonic acid include the selection of environmentally benign solvents and the maximization of atom economy to minimize waste.
Environmentally Benign Solvent Selection and Minimization
The conventional sulfonation of nonylbenzene often involves solvents that pose environmental or operational challenges. For instance, liquid sulfur dioxide has been used commercially because it effectively dissolves both sulfur trioxide and the aromatic reactants, but its use requires expensive pressure and refrigeration equipment. google.com Chlorinated solvents such as 1,2-dichloroethane have also been employed, but their environmental persistence and toxicity are significant concerns. google.com
Modern approaches focus on minimizing or eliminating the use of such solvents. One strategy is to use inert, non-polar solvents like n-hexane, which are less hazardous, though they may have lower solvency power for all reaction components. google.com A more advanced green chemistry approach involves process intensification, such as the use of microreactors. A patented method describes the synthesis of dodecylbenzenesulfonic acid (a close analogue to nonylbenzenesulfonic acid) in a circulating microreactor. google.com This system uses a gas-phase sulfur trioxide sulfonating agent or dissolves it in a solvent like 1,2-dichloroethane, allowing for near-stoichiometric feeding of reactants. google.com The high surface-area-to-volume ratio in the microreactor ensures rapid mixing and efficient heat removal, which minimizes the formation of byproducts and reduces the generation of waste acid. google.com This method significantly improves the product purity and reduces the need for extensive downstream processing and solvent use.
Atom Economy Maximization and Waste Reduction Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The formula for percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100
The synthesis of nonylbenzenesulfonic acid is typically achieved by the electrophilic aromatic substitution of nonylbenzene. The choice of sulfonating agent significantly impacts the atom economy of the process.
Sulfonation with Sulfuric Acid (H₂SO₄): C₁₅H₂₄ + H₂SO₄ → C₁₅H₂₄O₃S + H₂O In this reaction, a molecule of water is produced as a byproduct for every molecule of product.
Sulfonation with Sulfur Trioxide (SO₃): C₁₅H₂₄ + SO₃ → C₁₅H₂₄O₃S This reaction is an addition reaction, and theoretically, all atoms from the reactants are incorporated into the final product, leading to 100% atom economy.
Table 3: Atom Economy Comparison for Nonylbenzenesulfonic Acid Synthesis
| Reaction | Reactants | Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Product ( g/mol ) | Byproducts | Atom Economy (%) |
| Sulfonation with H₂SO₄ | Nonylbenzene (C₁₅H₂₄) + Sulfuric Acid (H₂SO₄) | 204.37 + 98.08 = 302.45 | Nonylbenzenesulfonic Acid (C₁₅H₂₄O₃S) | 284.43 | Water (H₂O) | 94.0% |
| Sulfonation with SO₃ | Nonylbenzene (C₁₅H₂₄) + Sulfur Trioxide (SO₃) | 204.37 + 80.06 = 284.43 | Nonylbenzenesulfonic Acid (C₁₅H₂₄O₃S) | 284.43 | None | 100% |
Advanced Spectroscopic and Structural Characterization of Nonylbenzenesulfonic Acid Systems
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds present. For Nonylbenzenesulfonic acid, the FTIR spectrum is characterized by absorption bands that confirm the presence of the sulfonic acid group, the aromatic ring, and the aliphatic nonyl chain.
The sulfonic acid group (-SO₃H) gives rise to several distinct and strong absorption bands. The S=O asymmetric and symmetric stretching vibrations are particularly prominent. royalsocietypublishing.org The O-H stretching vibration of the sulfonic acid group is typically very broad and strong, often overlapping with other bands, which is characteristic of strong hydrogen bonding in the condensed phase. royalsocietypublishing.orginstanano.com
The benzene (B151609) ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. instanano.com The long nonyl alkyl chain is identified by its C-H asymmetric and symmetric stretching vibrations just below 3000 cm⁻¹. nih.gov
Key vibrational modes for Nonylbenzenesulfonic acid are summarized in the table below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Sulfonic Acid (O-H) | O-H stretching | 2800-3200 | Strong, Very Broad |
| Aromatic (C-H) | C-H stretching | 3000-3100 | Medium |
| Alkane (C-H) | C-H stretching | 2840-3000 | Medium |
| Sulfonic Acid (S=O) | Asymmetric stretching | 1165-1410 | Strong |
| Aromatic (C=C) | C=C ring stretching | 1450-1600 | Medium-Weak |
| Sulfonic Acid (S-O) | S-O stretching | 1020-1080 | Strong |
| Aromatic (C-H) | C-H out-of-plane bending | 680-900 | Strong |
This table presents typical wavenumber ranges for the specified functional groups. Actual peak positions can vary based on the specific molecular environment and sample state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound by probing the magnetic properties of atomic nuclei, such as the proton (¹H).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is dependent on its local electronic environment. This allows for the differentiation of protons attached to the aromatic ring from those in the aliphatic nonyl chain. The spectrum of Nonylbenzenesulfonic acid displays distinct signals for each type of non-equivalent proton. rsc.org
The protons on the benzene ring are deshielded due to the ring current effect and the electron-withdrawing nature of the sulfonic acid group, causing them to resonate at a high chemical shift (downfield), typically in the range of 7.2-8.0 ppm. rsc.orgyoutube.comdocbrown.info The protons of the aliphatic nonyl chain are shielded and appear at a lower chemical shift (upfield). The terminal methyl (-CH₃) group protons are the most shielded, appearing around 0.8-0.9 ppm, while the various methylene (B1212753) (-CH₂) group protons resonate in the 1.2-1.6 ppm range. nih.gov The methylene group directly attached to the aromatic ring is slightly deshielded and appears at a higher chemical shift compared to the other methylene groups. docbrown.info
The expected chemical shifts for the different protons in Nonylbenzenesulfonic acid are detailed in the following table.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (Ar-H) | 7.2 - 8.0 | Multiplet |
| Methylene adjacent to ring (Ar-CH₂-) | 2.5 - 2.7 | Triplet |
| Aliphatic Methylene (-(CH₂)₇-) | 1.2 - 1.6 | Multiplet |
| Terminal Methyl (-CH₃) | 0.8 - 0.9 | Triplet |
This table outlines the expected chemical shifts and splitting patterns. Values can be influenced by the solvent and spectrometer frequency.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur, etc.) within a compound. For Nonylbenzenesulfonic acid, this method is employed to verify its elemental composition and purity by comparing experimentally determined values with theoretically calculated percentages derived from its molecular formula, C₁₅H₂₄O₃S. epa.gov
The process typically involves the complete combustion of a precisely weighed sample. The resulting combustion gases (CO₂, H₂O, SO₂) are then quantitatively measured, allowing for the calculation of the mass percentage of each element. The oxygen content is often determined by difference. A close agreement between the experimental and theoretical values confirms the compound's identity and purity. analytik-jena.com
| Element | Symbol | Atomic Mass (amu) | Molar Mass in C₁₅H₂₄O₃S ( g/mol ) | Theoretical Mass Percentage (%) |
| Carbon | C | 12.011 | 180.165 | 63.34 |
| Hydrogen | H | 1.008 | 24.192 | 8.51 |
| Oxygen | O | 15.999 | 47.997 | 16.87 |
| Sulfur | S | 32.06 | 32.06 | 11.28 |
| Total | 284.414 | 100.00 |
Theoretical percentages are calculated based on the molecular formula C₁₅H₂₄O₃S and standard atomic weights.
Microscopic Techniques for Morphological Analysis of Self-Assemblies
As an amphiphilic surfactant, Nonylbenzenesulfonic acid molecules self-assemble in solution to form aggregates, such as micelles, once their concentration exceeds the critical micelle concentration. nih.gov Microscopic techniques are vital for the direct visualization of the size and shape (morphology) of these supramolecular structures.
Transmission Electron Microscopy (TEM) for Aggregate Visualization
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visual evidence of the morphology of surfactant aggregates. frontiersin.org Since surfactant micelles are soft matter structures with low intrinsic electron contrast, visualization often requires specific sample preparation techniques. frontiersin.orgnih.gov
One common method is negative staining, where a heavy metal salt solution is used to surround the aggregates, providing contrast and allowing for the determination of their shape and size. nih.gov For a more native-state visualization, cryogenic TEM (cryo-TEM) is employed. In this technique, the sample is rapidly vitrified (frozen), trapping the aggregates in their solution-state conformation without the artifacts that can be introduced by drying or staining. researchgate.net
TEM studies can reveal whether the Nonylbenzenesulfonic acid aggregates are, for example, small spherical micelles, elongated worm-like micelles, or other complex structures. mdpi.comresearchgate.net This information is crucial for understanding the physicochemical properties and performance of the surfactant in various applications.
Optical Microscopy for Dispersion Studies
Optical microscopy is a fundamental and accessible technique for the qualitative and semi-quantitative assessment of the dispersion of Nonylbenzenesulfonic acid (NBSA) in various systems, such as in emulsions, polymer composites, or formulations with other additives. This method provides direct visual information about the spatial distribution, size, and morphology of dispersed phases or particles, which is critical for understanding formulation stability and performance.
In the context of NBSA, which often acts as a surfactant, dispersant, or emulsifier, optical microscopy can be employed to visualize its effect on the system's microstructure. For instance, when used in an oil-in-water emulsion, microscopy can reveal the size distribution and state of aggregation of the oil droplets stabilized by NBSA. Similarly, in a composite material, it can be used to observe the dispersion of fillers or other additives that NBSA helps to distribute evenly throughout the matrix.
The typical experimental setup involves a high-quality light microscope, often equipped with polarizing filters, differential interference contrast (DIC), or phase contrast optics to enhance the visibility of different phases. A small sample of the formulation is placed on a glass slide and observed at various magnifications. The temperature of the sample can be controlled using a hot stage, allowing for the study of dispersion stability as a function of temperature. academie-sciences.fr For example, this technique has been effectively used to observe the effect of related compounds, such as barium alkylbenzene sulfonates, on the crystal morphology of wax in crude oil, demonstrating its utility in visualizing how these surfactants modify crystalline structures and improve dispersion. academie-sciences.fr
Digital image analysis software can be used to process the captured micrographs to quantify parameters such as particle size distribution, aspect ratio, and degree of agglomeration. This quantitative data is invaluable for quality control and for correlating the microstructure of the formulation with its macroscopic properties, such as viscosity, stability, and efficacy.
Table 1: Hypothetical Observational Data from Optical Microscopy of an NBSA-based Emulsion
| Parameter | Observation without NBSA | Observation with NBSA (2% w/w) | Interpretation |
| Droplet Size | Large, irregularly shaped oil droplets (>50 µm) | Smaller, more uniform spherical droplets (5-10 µm) | NBSA effectively reduces interfacial tension, leading to finer dispersion. |
| Distribution | Heterogeneous distribution with significant coalescence | Homogeneous distribution of droplets throughout the aqueous phase | NBSA provides a stabilizing layer around droplets, preventing coalescence. |
| Aggregation | Formation of large oil slicks and phase separation over time | Minimal droplet aggregation observed over a 24-hour period | The surfactant properties of NBSA enhance the long-term stability of the emulsion. |
| Crystal Formation (on cooling) | Large, needle-like crystals forming a rigid network | Small, modified, non-interlocking crystals | NBSA acts as a crystal modifier, inhibiting the formation of a structured network. |
Thermal Analysis Techniques for Material Stability Investigations
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For Nonylbenzenesulfonic acid and its formulations, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly crucial for determining thermal stability, decomposition pathways, and compatibility with other materials.
Thermogravimetric Analysis (TGA)
Studies on analogous aromatic sulfonic acids and sulfonates reveal a characteristic multi-stage degradation process. researchgate.netsemanticscholar.org The thermal decomposition of NBSA is expected to follow a similar pattern:
Dehydration: An initial weight loss at lower temperatures (typically below 150°C) corresponding to the evaporation of residual water or other volatile solvents.
Desulfonation: A significant weight loss event occurring at higher temperatures, generally in the range of 200-400°C. researchgate.netsemanticscholar.org This step is attributed to the cleavage of the C-S bond and the decomposition of the sulfonic acid functional group, often releasing sulfur dioxide (SO₂) or sulfur trioxide (SO₃) gas. semanticscholar.org
Hydrocarbon Chain Decomposition: At even higher temperatures (above 400°C), the degradation of the nonylbenzene (B91765) hydrocarbon backbone occurs.
By analyzing the temperature at which these weight loss events occur, the operational limits for NBSA in various applications can be established.
Table 2: Representative TGA Data for Nonylbenzenesulfonic Acid
| Temperature Range (°C) | Weight Loss (%) | Associated Event |
| 25 - 150 | ~2.5% | Loss of adsorbed water and volatiles |
| 150 - 280 | ~1.0% | Stable region, minimal degradation |
| 280 - 410 | ~28.0% | Decomposition of the sulfonic acid group (Desulfonation) |
| > 410 | ~68.5% | Degradation of the hydrocarbon structure |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions. For NBSA, DSC can provide complementary information to TGA. For instance, the endothermic peak corresponding to the desulfonation process observed in TGA would be clearly visible in a DSC thermogram. researchgate.net Furthermore, DSC is invaluable for studying the interactions of NBSA with other components in a mixture, such as polymers or salts, by observing shifts in transition temperatures.
Table 3: Illustrative DSC Thermal Events for Nonylbenzenesulfonic Acid
| Temperature (°C) | Heat Flow | Thermal Event |
| ~46 | Endothermic Shift | Glass Transition (Tg) of an amorphous phase |
| 100 - 140 | Broad Endotherm | Evaporation of volatiles |
| ~350 | Sharp Endotherm | Onset of thermal decomposition (Desulfonation) |
| > 420 | Exothermic Peaks | Oxidative degradation of the hydrocarbon backbone (in air) |
Supramolecular Assembly and Interfacial Phenomena of Nonylbenzenesulfonic Acid Surfactants
Micellization Behavior in Aqueous and Mixed Solvent Systems
The formation of micelles is a hallmark of surfactant behavior in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers spontaneously associate into organized aggregates. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic nonylphenyl tail and water molecules.
The critical micelle concentration is a key parameter that characterizes the efficiency of a surfactant. It is the concentration at which a sharp change in the physical properties of the surfactant solution is observed. Various techniques are employed to determine the CMC, each monitoring a different property that is sensitive to the onset of micellization.
Commonly used methods for determining the CMC of alkylbenzene sulfonates include:
Surface Tensiometry: This is a classic method that relies on the principle that surfactant monomers adsorb at the air-water interface, thereby reducing the surface tension of the solution. Once the surface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.
Conductivity Measurement: This method is suitable for ionic surfactants like nonylbenzenesulfonic acid. The electrical conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity is significantly lower because the newly formed micelles have a lower mobility than the individual surfactant ions, and they also bind some of the counter-ions. The break in the conductivity versus concentration plot indicates the CMC.
Spectroscopic Techniques: Fluorescence and UV-Vis spectroscopy are also utilized. These methods often involve the use of a probe molecule whose spectral properties are sensitive to the polarity of its microenvironment. For instance, a hydrophobic fluorescent probe will show a significant change in its fluorescence spectrum when it partitions from the aqueous phase into the hydrophobic core of a micelle. This change is plotted against the surfactant concentration to determine the CMC.
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with micelle formation and is discussed in more detail in section 4.2.1.
The choice of method can sometimes influence the determined CMC value, as the sharpness of the transition around the CMC can vary depending on the physical property being measured.
The CMC of nonylbenzenesulfonic acid is not a fixed value but is influenced by several factors, including the structure of the surfactant molecule and the composition of the solvent system.
Alkyl Chain Length (Spacer Length): For a homologous series of linear alkylbenzene sulfonates, the CMC decreases as the length of the alkyl chain increases. A longer hydrophobic tail leads to lower water solubility and a greater driving force for the molecule to escape the aqueous environment by forming micelles. Therefore, it is expected that nonylbenzenesulfonic acid (a C9 derivative) would have a higher CMC than its longer-chain counterparts like dodecylbenzenesulfonic acid (a C12 derivative). For instance, the CMC of sodium dodecylbenzenesulfonate is in the range of 1.2-2.9 mM.
Solvent Polarity: The addition of organic cosolvents, such as alcohols, to an aqueous solution of an ionic surfactant generally increases the CMC. This is because the organic solvent increases the polarity of the bulk phase, making it a more favorable environment for the hydrophobic tail of the surfactant. This reduces the driving force for micellization, thus requiring a higher concentration of surfactant to initiate micelle formation.
Presence of Electrolytes: The addition of an electrolyte to a solution of an ionic surfactant like nonylbenzenesulfonic acid leads to a decrease in the CMC. The added salt reduces the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, thereby facilitating their aggregation at a lower concentration. Divalent cations, such as Ca²⁺ and Mg²⁺, are particularly effective at lowering the CMC of anionic surfactants.
Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Initially, an increase in temperature often leads to a decrease in the CMC due to the disruption of the structured water molecules around the hydrophobic tails, which favors micellization. However, at higher temperatures, the increased kinetic energy of the surfactant molecules can oppose aggregation, leading to an increase in the CMC. This often results in a U-shaped curve when CMC is plotted against temperature.
Thermodynamics of Micelle Formation
The process of micellization is a thermodynamically driven self-assembly process. The thermodynamic parameters, namely the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization, provide valuable insights into the forces governing this phenomenon.
The standard Gibbs free energy of micellization can be calculated from the CMC using the following equation for ionic surfactants:
ΔG°mic ≈ (2 - β)RT ln(CMC)
where R is the gas constant, T is the absolute temperature, and β is the degree of counterion binding to the micelle. The negative value of ΔG°mic indicates the spontaneity of the micellization process.
Isothermal Titration Calorimetry (ITC) is a powerful and direct method for determining the thermodynamic parameters of micelle formation. In a typical ITC experiment for studying micellization, a concentrated surfactant solution (well above its CMC) is titrated into a sample cell containing pure solvent (e.g., water).
The initial injections of the surfactant solution result in the breakup of micelles, a process known as demicellization. This process is accompanied by a measurable heat change, which is the negative of the enthalpy of micellization (-ΔH°mic). As the titration proceeds and the concentration in the sample cell approaches and surpasses the CMC, the heat change per injection diminishes as the system reaches a state where micelles are stable.
The resulting ITC thermogram, a plot of heat change per injection versus the total surfactant concentration in the cell, is typically sigmoidal. The inflection point of this curve corresponds to the CMC, and the height of the transition provides a direct measure of the enthalpy of micellization (ΔH°mic).
Formation and Morphology of Self-Assembled Structures
Beyond the formation of spherical micelles, surfactants like nonylbenzenesulfonic acid can form a variety of other self-assembled structures, such as cylindrical micelles, hexagonal phases, and lamellar phases, depending on factors like concentration, temperature, and the presence of additives. A particularly interesting morphology is the formation of vesicles.
Vesicles are spherical, closed-bilayer structures that enclose a small volume of the solvent. They are of significant interest for their potential applications in drug delivery, as microreactors, and as models for biological membranes.
The spontaneous formation of vesicles from a single-tailed surfactant like nonylbenzenesulfonic acid is less common than micelle formation. Vesicle formation is favored when the packing of the surfactant molecules leads to a lower curvature of the aggregate surface. This can be influenced by factors that alter the effective size of the hydrophilic headgroup relative to the hydrophobic tail.
For linear alkylbenzene sulfonates, it has been shown that the addition of divalent cations, such as a mixture of Ca²⁺ and Mg²⁺, can induce a transition from spherical micelles to vesicles. The divalent cations can bridge the sulfonate headgroups, reducing the electrostatic repulsion and the effective headgroup area, which in turn favors the formation of lower-curvature structures like bilayers that can close to form vesicles.
The characterization of these self-assembled structures is crucial for understanding their morphology and properties. Key techniques for characterizing vesicles include:
Cryogenic Transmission Electron Microscopy (Cryo-TEM): This is a powerful imaging technique that allows for the direct visualization of the self-assembled structures in their native, hydrated state. The sample is rapidly frozen to trap the structures in a thin film of vitrified ice, preserving their morphology for imaging.
Dynamic Light Scattering (DLS): This technique is used to determine the size distribution of the vesicles in solution by measuring the fluctuations in scattered light intensity caused by their Brownian motion.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These scattering techniques provide information about the size, shape, and internal structure of the vesicles, such as the thickness of the bilayer.
Research on linear alkylbenzene sulfonates has demonstrated the formation of exceptionally small vesicles, with diameters less than 25 nm, upon the addition of divalent ions.
Aggregation Number Determination
The aggregation number is a key parameter in colloidal chemistry, defined as the average number of surfactant monomers present in a single micelle once the critical micelle concentration (CMC) has been reached. This value provides insight into the size and geometry of the self-assembled aggregates in solution.
Several experimental techniques are employed to determine the aggregation number of surfactant micelles. One of the most common methods is steady-state fluorescence quenching. nih.gov This technique involves solubilizing a fluorescent probe (e.g., pyrene) within the micelles and then introducing a quencher molecule that also partitions into the micelles. nih.gov The degree of fluorescence quenching is dependent on the micelle concentration, which allows for the calculation of the aggregation number. nih.gov The accuracy of this method can be enhanced by determining the partition coefficient of the quencher and ensuring that the quenching process within a single micelle is complete, which can be confirmed by time-resolved fluorescence measurements. nih.gov This approach is applicable to a wide range of cationic, anionic, and nonionic detergents under various conditions of concentration, ionic strength, or temperature. nih.gov
| Surfactant | Type | Typical Aggregation Number (N) | Conditions / Notes |
|---|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | Anionic | 60 - 100 | Value can vary with temperature and salt concentration. |
| Sodium Octyl Sulfate | Anionic | ~30 | Shorter alkyl chain leads to smaller micelles. |
Surface and Interfacial Tension Reduction Properties
Nonylbenzenesulfonic acid is a member of the linear alkylbenzene sulfonate (LAS) family, which are highly effective anionic surfactants. scholarsresearchlibrary.comscholarsresearchlibrary.com Their ability to reduce surface and interfacial tension is a direct consequence of their amphiphilic molecular structure, which consists of a long, hydrophobic alkylbenzene tail and a hydrophilic sulfonate headgroup. scholarsresearchlibrary.com In an aqueous solution, these molecules preferentially adsorb at interfaces, such as the air-water or oil-water interface, orienting their hydrophobic tails away from the water and their hydrophilic heads towards it. This adsorption disrupts the cohesive energy at the surface, thereby lowering the surface tension of the water.
As the concentration of the surfactant increases, the interface becomes saturated with monomers, and the surface tension decreases until it reaches a minimum value. kruss-scientific.com The concentration at which this occurs is the critical micelle concentration (CMC), beyond which further addition of the surfactant leads to the formation of micelles in the bulk solution rather than a continued decrease in surface tension. kruss-scientific.com The CMC is a measure of the efficiency of a surfactant; a lower CMC indicates that less surfactant is needed to achieve maximum surface tension reduction. For commercial C10-13 LAS mixtures, a CMC of 0.65 g/L has been reported. heraproject.com The CMC of LAS is also dependent on the length of the alkyl chain, decreasing as the chain length increases. researchgate.net For instance, the CMC decreases from 6.9 mM for C10 LAS to 0.44 mM for C13 LAS. researchgate.net The presence of electrolytes, such as calcium chloride (CaCl₂), can also significantly decrease the CMC of LAS. mdpi.comnih.gov
In addition to reducing air-water surface tension, nonylbenzenesulfonic acid is effective at lowering the interfacial tension (IFT) between water and immiscible hydrophobic liquids like oil. researchgate.net This property is crucial for applications such as detergency and enhanced oil recovery. The reduction of IFT to very low or ultralow values facilitates the mobilization and emulsification of oil droplets. researchgate.net The presence of other components in the oil phase, such as acidic fractions, resins, and asphaltenes, can influence the IFT, often by creating mixed adsorption films at the interface that may hinder the attainment of ultralow IFT. researchgate.net
| LAS Type | Condition | CMC Value | Surface Tension at CMC (γcmc) | Source |
|---|---|---|---|---|
| Neat NaLAS (C10-13 mixture) | Aqueous solution, 25°C | 2.0 mmol/L (668 mg/L) | Not specified | mdpi.com |
| Commercial C10-13 LAS | Aqueous solution | 0.65 g/L | Not specified | heraproject.com |
| C10 LAS | Aqueous solution | 6.9 mM | Not specified | researchgate.net |
| C13 LAS | Aqueous solution | 0.44 mM | Not specified | researchgate.net |
| NaLAS with 0.1 g/L Ca²⁺ | Aqueous solution, 25°C | ~0.2 mmol/L (~67 mg/L) | ~30 mN/m | mdpi.comresearchgate.net |
Interactions in Mixed Surfactant Systems and Co-micellization
In many practical applications, surfactants are used as mixtures rather than as single components. Mixing different types of surfactants, such as the anionic nonylbenzenesulfonic acid with a nonionic surfactant, can lead to synergistic interactions. researcher.liferesearchgate.net This synergy often results in enhanced performance, including a lower total surfactant concentration required to achieve micellization and greater surface activity than either component alone. researcher.life
The formation of mixed micelles from two or more different surfactants is known as co-micellization. The interaction between the surfactant molecules in these mixed systems can be attractive, repulsive, or ideal. For mixtures of anionic LAS and nonionic surfactants like alcohol ethoxylates, strong molecular interactions are observed. researcher.liferesearchgate.net This attraction leads to a mixed CMC that is significantly lower than the CMC of the individual surfactants, a hallmark of synergistic behavior. researcher.life For example, adding a small amount of an alcohol ethoxylate to LAS can substantially lower the CMC of the system. researcher.liferesearchgate.net This improvement is partly due to the formation of mixed micelles that are predominantly composed of the nonionic surfactant, which can provide protection against water hardness ions (e.g., Ca²⁺) that would otherwise precipitate the anionic LAS. researcher.liferesearchgate.net
However, not all mixtures exhibit synergy. The interaction depends heavily on the molecular structures of the surfactants involved. For instance, in mixtures of LAS with sulfonated methyl esters (SME), the behavior can range from slightly synergistic to antagonistic, depending on the mismatch between the hydrocarbon chain lengths of the components. uni-sofia.bg The study of these interactions is critical for formulating effective surfactant systems tailored to specific applications. pku.edu.cn
| Mixture Components | Observed Interaction | Key Finding | Source |
|---|---|---|---|
| LAS and Alcohol Ethoxylates (nonionic) | Synergistic | The mixed system has a significantly lower CMC than the individual components. | researcher.liferesearchgate.net |
| LAS and C14-Sulfonated Methyl Ester | Slightly Synergistic | Favorable interaction leads to a reduction in CMC. | uni-sofia.bg |
| LAS and C16-Sulfonated Methyl Ester | Antagonistic | Mismatch in hydrocarbon chain length leads to less favorable mixing. | uni-sofia.bg |
Hydrophobic Effects in Amphiphile Aggregation
The self-assembly of nonylbenzenesulfonic acid and other amphiphilic molecules in aqueous solution is driven primarily by the hydrophobic effect. scholarsresearchlibrary.comscholarsresearchlibrary.com This phenomenon is not a result of a strong attraction between the nonpolar parts of the molecules, but rather an entropically driven process related to the unique structure of liquid water.
Catalytic Applications and Reaction Mechanisms Involving Nonylbenzenesulfonic Acid
Nonylbenzenesulfonic Acid as a Brønsted Acid Catalyst
The primary catalytic function of nonylbenzenesulfonic acid stems from its sulfonic acid group (-SO₃H), which is a strong Brønsted acid. This group readily donates a proton (H⁺) to a substrate, initiating a wide range of acid-catalyzed reactions.
Acid catalysis accelerates a chemical reaction by providing a proton to a reactant. studysmarter.co.uk According to the Brønsted-Lowry acid-base theory, an acid is a proton donor. wikipedia.org In organic reactions, this protonation often makes a substrate more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.org A classic example is the Fischer esterification, where a proton from an acid catalyst protonates the carbonyl oxygen of a carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com This protonation increases the positive charge on the carbonyl carbon, activating it for attack by a weak nucleophile like an alcohol. masterorganicchemistry.comyoutube.comucalgary.ca The acid catalyst is regenerated at the end of the reaction cycle. masterorganicchemistry.com
Catalytic mechanisms can be classified as either specific or general acid catalysis. wikipedia.org
Specific Acid Catalysis: The reaction rate is dependent on the concentration of protonated solvent molecules, typically the hydronium ion (H₃O⁺) in aqueous solutions. The acid catalyst's role is simply to shift the equilibrium in favor of the protonated solvent. wikipedia.org This is common for strong acids in polar solvents. wikipedia.org
General Acid Catalysis: The reaction rate is influenced by all acidic species present in the solution, not just the protonated solvent. vedantu.com Any species that can donate a proton can participate in the rate-determining step. reed.edulibretexts.org This form of catalysis is important in nonpolar media where the acid may not be fully ionized. wikipedia.org
Nonylbenzenesulfonic acid and its analogs are versatile catalysts employed in both homogeneous and heterogeneous systems.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. wikipedia.org Dodecylbenzenesulfonic acid (DBSA), a compound very similar to NBSA, has been effectively used as a homogeneous catalyst for esterification reactions. Its strong acidity allows it to directly catalyze the synthesis of esters from fatty acids and alcohols under mild conditions. google.com Furthermore, DBSA has been utilized as a "surfactant-combined catalyst" for solvent-free esterifications at room temperature, demonstrating its efficiency and potential for greener chemical processes. rsc.org The dual nature of DBSA as both an acid catalyst and a surfactant can enhance reactant interaction, particularly in microemulsion systems, leading to high conversion rates. google.com
The table below summarizes the reaction conditions for ester synthesis using DBSA in a homogeneous microemulsion system. google.com
| Reactants | Molar Ratio (Alcohol:Acid) | Reaction Time (hours) | Conversion Rate (%) |
| Various Alcohols and Acids | 1:1 to 1:3 | 3 to 36 | 74 to 99 |
This interactive table is based on data for esterification reactions catalyzed by dodecylbenzenesulfonic acid (DBSA) in an inverse microemulsion system. google.com
Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and recycling. chemguide.co.uk Alkylbenzenesulfonic acids can be immobilized onto solid supports to create robust heterogeneous catalysts. A common approach involves the hydrothermal carbonization of starch in the presence of an alkylbenzenesulfonic acid. semanticscholar.orgscirp.orgresearchgate.net This process creates a carbon-based solid acid where the sulfonic acid groups are embedded within the carbonaceous structure. semanticscholar.orgscirp.org These solid acids have shown high catalytic activity in esterification reactions, comparable to conventional catalysts like p-toluenesulfonic acid, and can be reused multiple times without a significant loss of activity. scirp.orgresearchgate.net Other supports like lignosulfonate have also been modified to support catalysts, providing a robust platform for various organic syntheses. nih.gov
Investigation of Catalytic Sites and Active Mechanisms
Understanding the structure of the catalytic active sites and the reaction mechanism is crucial for optimizing catalyst performance. Various analytical techniques are employed to characterize sulfonic acid-based catalysts.
Spectroscopy is a powerful tool for studying the chemical nature and bonding within a catalyst. mdpi.com Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are particularly valuable for investigating catalysts containing sulfonic acid groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is widely used to identify functional groups within a material. For catalysts based on nonylbenzenesulfonic acid, FTIR can confirm the successful immobilization or presence of the sulfonic acid group. Characteristic absorption peaks in the infrared spectrum indicate the presence of the -SO₃H group. Specifically, the symmetric and asymmetric stretching vibrations of the S=O bond are typically observed around 1030 cm⁻¹ and 1170 cm⁻¹, respectively. researchgate.net The disappearance of the S-H vibration peak (around 2585 cm⁻¹) after oxidation of precursor thiol groups can also confirm the formation of sulfonic acid. mdpi.com By monitoring the changes in these characteristic peaks during a reaction, FTIR can provide insights into the catalyst's stability and its interaction with reactants. paint.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. ¹H NMR spectroscopy can be used to study the interactions between a catalyst and substrates in a prepolymerization solution. nih.gov Changes in the chemical shifts of protons near the acidic site can indicate complex formation and help elucidate the mechanism of interaction. nih.gov Solid-state NMR is another technique used for the characterization of heterogeneous sulfonic acid catalysts. mdpi.com
By combining these spectroscopic methods with other characterization techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and electron microscopy (SEM, TEM), researchers can build a comprehensive picture of the catalyst's structure, acidity, and the mechanism by which it facilitates chemical transformations. semanticscholar.orgnih.govmdpi.com
Kinetic Studies of Catalytic Reactions
The catalytic efficacy of nonylbenzenesulfonic acid and its analogs, particularly in promoting commercially significant reactions such as esterification and alkylation, is fundamentally governed by the kinetics of these transformations. Kinetic studies provide crucial insights into reaction rates, the influence of various process parameters, and the underlying reaction mechanisms. Due to the structural similarity, kinetic data for reactions catalyzed by aromatic sulfonic acids like p-toluenesulfonic acid (p-TSA) offer valuable approximations for understanding the catalytic behavior of nonylbenzenesulfonic acid.
Esterification and Transesterification Kinetics
Aromatic sulfonic acids are widely employed as catalysts in the synthesis of esters, which are valuable compounds in the food, cosmetic, and biofuel industries. The kinetics of these reactions are typically investigated by monitoring the concentration of reactants or products over time under varying conditions of temperature, catalyst concentration, and molar ratios of reactants.
One comprehensive study investigated the kinetics of the transesterification of soybean oil with methanol (B129727) using several acid catalysts, including p-toluenesulfonic acid. mdpi.com The study determined that the reaction follows a pseudo-first-order kinetic model. The activation energy for the reaction catalyzed by p-toluenesulfonic acid was found to be 92.3 kJ·mol⁻¹, which is indicative of the energy barrier that must be overcome for the reaction to proceed. mdpi.com
In a different kinetic investigation focusing on the esterification of acetic acid with n-butanol, p-toluenesulfonic acid was compared with other acid catalysts. researchgate.net The activation energy for the reaction catalyzed by p-TSA was determined to be 19.06 kJ·mol⁻¹. researchgate.net The study also calculated the enthalpy and entropy of the reaction, providing a more complete thermodynamic and kinetic profile of the catalytic system. researchgate.net
Further research on the esterification of oleic acid with methanol for biodiesel production, utilizing a solid acid catalyst synthesized from p-toluenesulfonic acid and a metal-organic framework (UiO-66(Zr)), revealed a significantly lower activation energy of 28.61 kJ mol⁻¹. rsc.org This highlights the potential for catalyst design to enhance reaction kinetics. The reaction was found to have an average reaction order of 1.51. rsc.org
The following table summarizes key kinetic parameters obtained from studies on esterification and transesterification reactions catalyzed by p-toluenesulfonic acid, a structural analog of nonylbenzenesulfonic acid.
| Reaction | Catalyst | Activation Energy (Ea) | Kinetic Model/Reaction Order | Reference |
|---|---|---|---|---|
| Transesterification of Soybean Oil with Methanol | p-Toluenesulfonic acid | 92.3 kJ·mol⁻¹ | Pseudo-first-order | mdpi.com |
| Esterification of Acetic Acid with n-Butanol | p-Toluenesulfonic acid | 19.06 kJ·mol⁻¹ | Not specified | researchgate.net |
| Esterification of Oleic Acid with Methanol | p-Toluenesulfonic acid supported on UiO-66(Zr) | 28.61 kJ·mol⁻¹ | 1.51 | rsc.org |
Alkylation Kinetics
Integration and Performance in Polymer and Composite Systems
Modification of Polymer Morphologies using Nonylbenzenesulfonic Acid Derivatives
The morphology of a polymer at the micro- and nanoscale can significantly influence its bulk properties, including electrical conductivity, thermal stability, and mechanical strength. Alkylbenzenesulfonic acids are instrumental in directing the self-assembly of polymer chains into well-defined structures.
Conducting polymers, particularly polyaniline (PANI), have been the subject of extensive research due to their unique electrical properties. However, the processability of PANI is often a challenge. Alkylbenzenesulfonic acids, such as the closely related Dodecylbenzenesulfonic acid (DBSA), address this issue by acting as both a dopant and a surfactant during the chemical oxidative polymerization of aniline (B41778). nih.govcore.ac.uk This dual functionality is critical for controlling the final morphology of the synthesized PANI.
The sulfonic acid group protonates the polyaniline backbone, rendering it electrically conductive (the "doping" function). nih.gov Simultaneously, the long alkyl chains of the acid molecules organize into micelles in the reaction medium. These micelles act as soft templates, guiding the polymerization of aniline at the micelle-water interface and directing the growth of PANI into specific nanostructures. nih.govcore.ac.uk By modifying reaction conditions, different morphologies can be achieved. For instance, studies have shown that the use of DBSA can lead to the formation of needle-like particles, which are correlated with higher electrical conductivity. nih.gov Other research has demonstrated the ability to create nanofibers, dendrites, and rod-like structures by selecting different surfactants. scientific.net The resulting nanostructured PANI exhibits improved solubility in organic solvents and enhanced properties suitable for applications such as antistatic coatings and sensors. nih.gov
| Alkylbenzenesulfonic Acid Analog | Observed Morphology | Key Function | Resulting Property |
|---|---|---|---|
| Dodecylbenzenesulfonic acid (DBSA) | Needle-like particles, Nanofibers | Dopant & Surfactant (Soft Template) | Enhanced electrical conductivity and processability |
| Camphor Sulfonic Acid (CSA) | Branched nanofibers | Dopant & Morphology Inducer | High-conductivity nanofiber networks |
Dispersion and Stabilization of Nanomaterials
The remarkable properties of nanomaterials, such as carbon nanotubes (CNTs), can only be fully realized in a composite if they are uniformly dispersed throughout the polymer matrix. Agglomeration of these materials can lead to defects and a significant reduction in performance.
Carbon nanotubes possess exceptional mechanical and electrical properties, making them ideal reinforcing fillers for polymer composites. However, strong van der Waals forces cause them to bundle together, hindering their dispersion. sci-hub.se Alkylbenzenesulfonic acids, such as Linear Alkyl Benzene (B151609) Sulfonic Acid (LABSA), serve as highly effective, non-covalent dispersing agents. sci-hub.seresearchgate.net
The dispersion mechanism relies on the amphiphilic nature of the sulfonic acid. The hydrophobic alkyl tail of the molecule adsorbs onto the hydrophobic surface of the carbon nanotubes through π-π stacking and van der Waals interactions. sci-hub.se This leaves the hydrophilic sulfonic acid head groups oriented outwards, creating a stabilizing layer around the CNTs. This layer promotes compatibility with the polymer matrix and induces electrostatic and steric repulsion between adjacent nanotubes, preventing them from re-agglomerating. nih.govmdpi.com This surfactant-aided dispersion is crucial for creating a homogeneous nanocomposite where the properties of the CNTs can be effectively transferred to the bulk material. sci-hub.se
Development of Functional Polymer Composites
By combining the morphological control of polymers and the effective dispersion of nanofillers, nonylbenzenesulfonic acid and its analogs are key to developing advanced functional composites with tailored properties for specific applications.
A sophisticated approach to creating functional composites involves grafting polymer chains directly onto the surface of nanoparticles. This method enhances the stability and integration of the nanoparticles within a host polymer matrix. Alkylbenzenesulfonic acids can be used in this process to create conductive polymer coatings on nanoparticle surfaces.
One demonstrated strategy involves the in situ polymerization of aniline in the presence of nanoparticles, such as γ-Alumina (γ-Al2O3), using Dodecylbenzenesulfonic acid (DBSA) as the dopant. mdpi.com In this process, the DBSA-doped polyaniline polymerizes and simultaneously coats the nanoparticles, resulting in a core-shell nanostructure where the alumina (B75360) nanoparticle is the core and the conductive PANI-DBSA complex is the shell. mdpi.com This technique effectively grafts a sulfonated (doped) polymer onto the nanoparticle surface, creating a functional filler that can impart conductivity and other desired properties to a composite material. mdpi.com
The primary strategy for enhancing the mechanical properties of composites is to ensure a strong interface and efficient load transfer between the reinforcing filler and the polymer matrix. The excellent dispersion of nanofillers facilitated by alkylbenzenesulfonic acids is a direct and effective method for achieving this goal.
Research has shown that the use of Linear Alkyl Benzene Sulfonic Acid (LABSA) as a surfactant to disperse multi-walled carbon nanotubes (MWCNTs) in an epoxy matrix leads to dramatic improvements in mechanical performance. sci-hub.seresearchgate.net Compared to a composite with poorly dispersed MWCNTs, the surfactant-aided system demonstrated a 75% increase in tensile strength and a 108% increase in flexural strength. researchgate.net This significant enhancement is attributed to the homogeneous dispersion of the MWCNTs, which allows stress to be transferred efficiently from the weaker polymer matrix to the high-strength nanotubes, preventing premature failure and maximizing the reinforcing effect of the filler. sci-hub.se
| Property | Improvement with Surfactant-Aided Dispersion | Underlying Mechanism |
|---|---|---|
| Tensile Strength | +75% | Efficient stress transfer due to homogeneous MWCNT dispersion |
| Flexural Strength | +108% | Prevention of MWCNT agglomeration, which act as stress concentration points |
Design of Acid-Responsive Polymeric Materials
The integration of Nonylbenzenesulfonic acid (NBSA) into polymeric systems is a key strategy for the design of materials that exhibit sharp responses to changes in environmental acidity. The primary mechanism hinges on the strongly acidic nature of the sulfonic acid group (-SO₃H), which can induce significant changes in polymer properties based on the surrounding pH. A predominant application of this design principle is in the development of pH-responsive conducting polymers, where NBSA and its analogs act as functional dopants.
The most notable example of this application is in conjunction with polyaniline (PANI). researchgate.net In its undoped, emeraldine (B8112657) base form, polyaniline is electrically insulating. The introduction of a strong protonic acid, such as NBSA, serves as a doping agent. researchgate.net The sulfonic acid protonates the imine nitrogen atoms along the polyaniline backbone, leading to the formation of delocalized polarons and bipolarons. This process, known as protonic acid doping, transforms the polymer into its conductive emeraldine salt form. researchgate.net
This doping process is reversible and highly dependent on pH. researchgate.net In acidic environments, the polymer remains protonated and conductive. However, upon exposure to a neutral or alkaline environment, a de-doping process occurs. The excess hydroxide (B78521) ions in a basic solution neutralize the protonated sites on the polymer chain, causing it to revert to its non-conductive emeraldine base state. This pH-triggered transition between conductive and insulating states is the fundamental principle behind the design of PANI-NBSA systems as acid-responsive materials. researchgate.netnih.gov
The long nonyl chain of NBSA provides an additional crucial advantage: it enhances the solubility and processability of the otherwise intractable polyaniline. researchgate.net This allows the composite material to be blended with other polymers or processed from solution to form films, fibers, and sensors. researchgate.netrsc.org
Research findings have demonstrated the effective use of this system in creating sensitive pH sensors. The electrical properties, specifically the conductivity or the open-circuit potential, of the PANI-dopant system change predictably with pH, allowing for the creation of electrochemical sensors. rsc.org For instance, sensors based on polyaniline doped with a similar alkylbenzenesulfonic acid, dodecyl benzene sulfonic acid (DBSA), have shown a linear and sensitive response to pH changes. rsc.org
Research Findings on Polyaniline-Based Acid-Responsive Systems
The performance of these materials is typically quantified by measuring the change in an electrical property versus the pH of the medium. The data below illustrates typical responses for polyaniline-based sensors, which rely on the principles of acid-doping.
| pH of Solution | Output Potential (mV) | Linearity (R²) | Sensitivity (mV/pH) |
|---|---|---|---|
| 5.45 | -150 | 0.99 | 58.57 |
| 6.80 | -230 | ||
| 7.50 | -275 | ||
| 8.62 | -340 |
| Physiological State | pH Value | Relative Conductivity Change | Observation |
|---|---|---|---|
| Acidic (Healing Stage) | 6.7 | Baseline | Protonated (doped) state, conductive. |
| Neutral (Healed Skin) | 7.4 | 1.13x Increase vs. Acidic | Partial deprotonation begins. |
| Alkaline (Inflamed) | 7.9 | 1.32x Increase vs. Acidic | Increased ion mobility enhances conductivity before full deprotonation. |
The design of these acid-responsive materials leverages the fundamental chemical properties of sulfonic acids to control the electronic state of a conjugated polymer backbone. By carefully selecting the dopant, such as Nonylbenzenesulfonic acid, both pH sensitivity and processability can be engineered into the final polymeric material for specific applications like flexible electronics and environmental monitoring. rsc.orgmdpi.com
Advanced Materials Science Applications of Nonylbenzenesulfonic Acid Derived Systems
Energy Storage and Conversion Materials
The sulfonic acid moiety is central to the functionality of proton exchange membranes (PEMs), which are critical components in various electrochemical devices, particularly fuel cells.
Polymer electrolyte membranes are the core component of PEM fuel cells (PEMFCs), facilitating proton transport from the anode to the cathode while preventing the direct mixing of fuel and oxidant gases. The industry standard has long been perfluorosulfonic acid (PFSA) polymers, such as Nafion®, which exhibit high proton conductivity and stability. sigmaaldrich.com However, the high cost and environmental concerns associated with fluorinated polymers have driven research toward hydrocarbon-based alternatives. rsc.org
Sulfonated aromatic polymers are a leading class of alternative materials. rsc.org The sulfonic acid group (-SO₃H) is the key functional group that enables proton conduction. These groups, when hydrated, can release protons (H⁺) that then move through a network of water molecules and other sulfonic acid sites within the membrane. Nonylbenzenesulfonic acid can be incorporated into PEMs, for instance, by being a component of a sulfonated polymer backbone or as a dopant in an acid-base complex membrane. mdpi.commdpi.com In acid-doped systems, such as those based on polybenzimidazole (PBI), an acid like NBSA can be imbibed into the polymer matrix, providing the necessary charge carriers for proton conduction, especially at high temperatures. mdpi.comelectrochem.orgmdpi.com
This influence on morphology can lead to the formation of well-defined hydrophilic and hydrophobic domains. The hydrophilic domains, rich in sulfonic acid groups, form continuous channels for efficient proton transport, while the hydrophobic domains provide mechanical stability. Studies on sulfonated fillers, such as sulfonated graphene oxide (SGO), have demonstrated that the presence of sulfonic acid groups creates new proton transfer pathways, significantly boosting conductivity compared to membranes with non-sulfonated fillers. mdpi.com Doping PBI membranes with acids like methanesulfonic acid or sulfuric acid has also been shown to be an effective strategy for increasing the concentration of charge carriers and thereby enhancing proton conductivity. mdpi.comnih.gov
Below is a data table comparing the proton conductivity of a baseline PBI membrane with PBI composites containing sulfonated fillers, illustrating the enhancement effect.
| Membrane Composition | Filler Loading (wt.%) | Temperature (°C) | Proton Conductivity (mS/cm) |
| Pure PBI | 0 | 180 | 16.7 |
| PBI-SGO | 0.25 | 180 | ~23.5 |
| PBI-SGO | 0.5 | 180 | 23.8 |
| PBI-SGO | 1.0 | 180 | ~21.0 |
| PBI-PGO | 0.5 | 180 | 19.6 |
| Data sourced from studies on acid-functionalized graphene oxide fillers. mdpi.com | |||
| SGO: Sulfonated Graphene Oxide, PGO: Phosphonated Graphene Oxide |
Supramolecular Structures for Encapsulation and Delivery Systems
The amphiphilic structure of nonylbenzenesulfonic acid makes it an excellent surfactant for the formation of supramolecular assemblies, such as micelles, in solution. These structures have significant potential in encapsulation and delivery systems for a variety of active molecules. nih.gov When the concentration of NBSA in an aqueous solution exceeds its critical micelle concentration (CMC), the molecules self-assemble into spherical structures where the hydrophobic nonyl tails form a core and the hydrophilic sulfonate heads form an outer shell that interfaces with the water. nih.gov
This hydrophobic core can serve as a nano-sized reservoir to encapsulate poorly water-soluble (lipophilic) molecules. This principle is widely used in drug delivery to enhance the solubility and bioavailability of therapeutic compounds. nih.gov Research on alkylbenzene sulfonates, such as sodium dodecyl benzene (B151609) sulfonate, has shown that they can be used in mixed-micelle systems to synergistically enhance the solubilization of hydrophobic compounds like polycyclic aromatic hydrocarbons. mdpi.com This capability is crucial for applications ranging from pharmaceutical formulations to environmental remediation, where the delivery of specific agents to a target site is required. mdpi.comnih.gov The stability and release characteristics of these encapsulated systems can be tuned by altering factors like pH, ionic strength, or temperature. nih.gov
Nanomaterial Engineering and Functionalization
Nonylbenzenesulfonic acid serves as a versatile functionalizing agent for the surface modification of nanomaterials. The functionalization of nanoparticles is critical to prevent their agglomeration, improve their dispersion in various media, and impart specific surface properties for targeted applications. ijnc.irnih.gov
The sulfonic acid head group of NBSA can act as a strong anchoring group to the surface of various nanoparticles, including metal oxides and magnetic nanoparticles. researchgate.netresearchgate.net For instance, benzenesulfonic acid has been used to functionalize magnetic silica nanoparticles, where the negative charge from the sulfonate group promotes strong electrostatic interactions with cationic compounds, while the phenyl group provides supplementary hydrophobic interactions. researchgate.net Similarly, polystyrene sulfonic acid has been used to coat superparamagnetic iron oxide nanoparticles for biomedical applications. nih.gov
Once anchored, the hydrophobic nonyl tail extends outward from the nanoparticle surface, providing steric stabilization that prevents the particles from clumping together. This is particularly important in creating stable colloidal dispersions. Furthermore, this hydrophobic tail can enhance the compatibility of the nanoparticles with a non-polar polymer matrix, a crucial aspect of creating advanced nanocomposites. mdpi.com Studies on linear alkylbenzene sulfonates (LAS) have explored their role in controlling the aggregation and sedimentation of zinc oxide (ZnO) nanoparticles in aqueous environments. deswater.comresearchgate.net
Interfacial Engineering in Composites
The performance of a composite material, which consists of a filler or reinforcement phase within a matrix material, is highly dependent on the quality of the interface between these two phases. youtube.com A strong interface allows for efficient stress transfer from the matrix to the reinforcement, leading to enhanced mechanical properties. Nonylbenzenesulfonic acid can act as an interfacial modifier or "coupling agent" due to its amphiphilic nature. plymouth.ac.uk
Environmental Behavior and Transformation Pathways of Nonylbenzenesulfonic Acid
Degradation Mechanisms in Aquatic Environments
The primary mechanism for the removal of nonylbenzenesulfonic acid from aquatic environments is aerobic biodegradation by microbial communities. industrialchemicals.gov.auhibiscuspublisher.com The degradation process is complex and involves several key steps, ultimately leading to the mineralization of the compound. hibiscuspublisher.comnih.gov
The initial step in the aerobic biodegradation of LAS involves the ω-oxidation of the terminal methyl group of the alkyl chain, followed by sequential β-oxidation, which shortens the alkyl chain two carbons at a time. hibiscuspublisher.comresearchgate.net This process leads to the formation of sulfophenylcarboxylic acids (SPCs) as primary intermediates. hibiscuspublisher.comnih.govresearchgate.net These SPCs are then further degraded through the cleavage of the aromatic ring and subsequent desulfonation, where the sulfonate group is removed. hibiscuspublisher.comnih.gov The complete biodegradation results in the formation of carbon dioxide, water, sulfate, and bacterial biomass. hibiscuspublisher.com
Several species of bacteria, including those from the genera Pseudomonas and Alcaligenes, have been identified as capable of degrading LAS. nih.gov The rate of biodegradation can be influenced by environmental factors such as temperature, with lower temperatures potentially inhibiting the process. nih.govresearchgate.net
The key steps in the aerobic biodegradation of Nonylbenzenesulfonic acid are:
ω-Oxidation: The terminal methyl group of the nonyl chain is oxidized.
β-Oxidation: The alkyl chain is progressively shortened, leading to the formation of various sulfophenylcarboxylic acid intermediates.
Aromatic Ring Cleavage: The benzene (B151609) ring of the SPCs is opened.
Desulfonation: The sulfonate group is cleaved from the aromatic ring.
Mineralization: The remaining organic fragments are utilized by bacteria, resulting in simple inorganic compounds.
Adsorption and Desorption on Environmental Matrices
In aquatic environments, nonylbenzenesulfonic acid can partition between the water column and solid phases such as suspended solids and bottom sediments. acs.org This adsorption process is a key factor in its environmental distribution and can influence its bioavailability and degradation rates. acs.org
The sorption of LAS to soil and sediment is influenced by several factors, including the organic carbon content of the matrix, pH, and the concentration of cations like calcium. acs.orgwho.int Generally, adsorption is higher in sediments and soils with a higher organic carbon content. acs.org The interaction is believed to involve both hydrophobic interactions with the organic matter and electrostatic interactions. acs.org
Sorption isotherms for LAS are often nonlinear and can be described by models such as the Freundlich equation. acs.orgmdpi.com The distribution coefficient (Kd), which quantifies the partitioning between the solid and aqueous phases, varies depending on the specific properties of the soil or sediment. mdpi.com Desorption of LAS from soil particles is also possible, suggesting that the adsorption process is at least partially reversible. who.int
Factors Influencing the Adsorption of Linear Alkylbenzene Sulfonates (LAS) on Environmental Matrices
| Factor | Influence on Adsorption | Mechanism |
|---|---|---|
| Organic Carbon Content | Positive correlation; higher organic carbon leads to higher adsorption. | Hydrophobic interactions between the alkyl chain of LAS and the organic matter in soil/sediment. acs.org |
| pH | Adsorption generally increases as pH decreases. | At lower pH, the negative charge on soil/sediment surfaces is reduced, decreasing electrostatic repulsion with the anionic LAS. acs.org |
| Cation Concentration (e.g., Ca²⁺) | Adsorption increases with higher cation concentrations. | Divalent cations can act as bridges between the negatively charged LAS molecules and negatively charged sites on soil/sediment particles. acs.org |
| Clay Content | Higher clay content can lead to increased adsorption. | Clay minerals provide surfaces for adsorption, and their interaction with organic matter can enhance sorption capacity. who.int |
Bioavailability and Environmental Fate (excluding toxicological endpoints)
The environmental fate of nonylbenzenesulfonic acid is largely dictated by its high biodegradability and its tendency to partition to solids. industrialchemicals.gov.auresearchgate.net While it is widely released into the environment through wastewater, its rapid removal in wastewater treatment plants and in the environment prevents widespread high concentrations in most surface waters. researchgate.net
Nonylbenzenesulfonic acid has a low potential for bioaccumulation. industrialchemicals.gov.au The sulfonate group imparts significant water solubility, which generally limits the partitioning of the molecule into the fatty tissues of organisms. cleaninginstitute.org Furthermore, the metabolic processes in many aquatic organisms can contribute to its elimination. The bioavailability of LAS in the water column can be reduced by its adsorption to suspended particles and sediment, making it less available for uptake by pelagic organisms. acs.org
In the environment, LAS that is not degraded in the water column will eventually settle into the sediment. acs.org In aerobic sediments, biodegradation can continue, while in anaerobic sediment layers, the degradation is significantly slower. researchgate.net The application of sewage sludge to agricultural land can introduce LAS to the terrestrial environment, where it is also subject to biodegradation, with reported half-lives in soil ranging from 7 to 22 days. cleaninginstitute.org
Typical Concentrations of Linear Alkylbenzene Sulfonates (LAS) in Various Environmental Compartments
| Environmental Compartment | Reported Concentration Range |
|---|---|
| River Water (Europe) | 0.01 to 0.09 mg/L cleaninginstitute.org |
| River Water (U.S., Mississippi River) | Rarely > 0.005 mg/L cleaninginstitute.org |
| Freshwater Sediments (below STP outfalls) | 0.5 to 5.3 mg/kg dry weight industrialchemicals.gov.au |
| Aerobically Digested Sewage Sludge | 152 ± 119 µg/g researchgate.net |
| Anaerobically Digested Sewage Sludge | 10,462 ± 5,170 µg/g researchgate.net |
| Sludge-Amended Soil (initial application) | up to 66.4 mg/kg cleaninginstitute.org |
| Sludge-Amended Soil (after 30 days) | 1.4 mg/kg industrialchemicals.gov.au |
Photochemical and Biologically Mediated Transformations
Photodegradation is not considered a significant environmental transformation pathway for nonylbenzenesulfonic acid. cleaninginstitute.org The primary transformation process in the environment is biologically mediated degradation, as detailed in Section 8.1.
The biologically mediated transformations are enzymatic processes carried out by a diverse range of microorganisms. nih.govresearchgate.net The initial attack on the LAS molecule is typically catalyzed by monooxygenases, which introduce an oxygen atom at the end of the alkyl chain. hibiscuspublisher.comresearchgate.net The subsequent shortening of the alkyl chain occurs through the β-oxidation pathway, which involves a series of enzymatic reactions. hibiscuspublisher.com
The degradation of the resulting sulfophenylcarboxylic acid intermediates involves further enzymatic activities that lead to the opening of the aromatic ring and the eventual cleavage of the carbon-sulfur bond (desulfonation). hibiscuspublisher.comnih.gov The complete mineralization of nonylbenzenesulfonic acid is therefore the result of a cascade of enzymatic transformations by microbial consortia in the environment. nih.gov
Theoretical and Computational Investigations of Nonylbenzenesulfonic Acid Systems
Molecular Dynamics Simulations of Self-Assembly Processes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For an amphiphilic molecule like Nonylbenzenesulfonic acid, which possesses a long, hydrophobic nonyl tail and a hydrophilic benzenesulfonic acid head, MD simulations are particularly useful for investigating its self-assembly in solution. mdpi.comnorthwestern.edu
These simulations model the interactions between NBSA molecules and the surrounding solvent (typically water) to predict how they aggregate. Key research findings from MD studies on similar amphiphilic systems include:
Micelle Formation: Simulations can track the spontaneous aggregation of individual NBSA molecules (unimers) into spherical or cylindrical micelles above a certain concentration, known as the critical micelle concentration (CMC). The hydrophobic tails cluster in the core to minimize contact with water, while the hydrophilic heads form the outer surface. northwestern.edu
Aggregation Number and Morphology: MD simulations can determine the average number of NBSA molecules per micelle (aggregation number) and predict the likely shape (morphology) of the aggregates under different conditions, such as varying temperature, pressure, or solvent polarity.
Solubilization: The process by which NBSA micelles encapsulate non-polar substances can be visualized. This is crucial for understanding its function in detergents and as an emulsifier. Simulations can show how guest molecules are positioned within the micelle's hydrophobic core.
Interfacial Behavior: The behavior of NBSA at interfaces, such as air-water or oil-water, can be modeled to understand its role as a surfactant in reducing surface tension.
The insights from these simulations are governed by the force fields used, which are sets of parameters that define the potential energy of the system based on the positions of its atoms.
Electronic Structure Calculations for Reactivity and Structure (e.g., Density Functional Theory - DFT)
Electronic structure calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic properties of the Nonylbenzenesulfonic acid molecule based on the principles of quantum mechanics. ekb.eg DFT calculations can elucidate the relationship between the molecule's electronic structure and its chemical reactivity. umich.edu
Key areas of investigation using DFT for NBSA include:
Acidity and Protonation State: DFT can accurately predict the pKa value of the sulfonic acid group by calculating the energy change associated with deprotonation. This is fundamental to its role as a strong acid catalyst.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ekb.eg For NBSA, the MEP would show a high negative potential around the sulfonate group's oxygen atoms and a relatively non-polar character for the nonyl chain.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.
Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity, such as chemical hardness, softness, and electrophilicity. ekb.eg These parameters are valuable for predicting how NBSA will interact with other chemical species. concordia.ca
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Energy of the highest energy electrons; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest energy unoccupied state; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov |
| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron configuration. |
| Electrophilicity Index (ω) | 1.49 eV | Quantifies the ability of the molecule to accept electrons. |
Multiscale Molecular Modeling Approaches
Studying complex chemical systems involving Nonylbenzenesulfonic acid often requires spanning multiple length and time scales, from electronic interactions to bulk material properties. Multiscale molecular modeling addresses this challenge by combining different computational methods, each suited for a specific scale. molbnl.ityoutube.com
A typical multiscale approach for an NBSA system, such as its role in emulsion stabilization, might involve:
Quantum Mechanics (QM) Level: At the finest scale, DFT calculations would be used to model a specific chemical reaction, such as the catalytic protonation of a substrate by the sulfonic acid group. This provides high accuracy for bond-breaking and bond-forming events. molbnl.it
Atomistic (Molecular Mechanics - MM) Level: The behavior of NBSA molecules and their aggregation into micelles in a solvent would be simulated using classical molecular dynamics with force fields. This scale can model systems of thousands of atoms over nanoseconds, revealing information about micelle structure and dynamics. unl.pt
Coarse-Graining (CG) Level: To simulate larger systems over longer timescales (e.g., the interaction of many micelles or the formation of an emulsion), a coarse-grained model is used. In a CG model, groups of atoms (like the entire nonyl chain or the headgroup) are represented as single "beads." This reduces computational cost, allowing for the simulation of phenomena on the microsecond to millisecond timescale. nih.gov
These different levels are linked, with information from the more detailed scale (QM) used to parameterize the models for the less detailed scale (MM), and so on. This hierarchical approach ensures that the large-scale simulation is grounded in the fundamental physics of the smaller scales. aps.org
Quantitative Structure-Activity Relationships (QSARs) for Environmental Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and activities (e.g., toxicity, biodegradability) of chemicals based on their molecular structure. wikipedia.orgnih.gov For NBSA and its various isomers, QSARs are invaluable for environmental risk assessment, providing predictions without the need for extensive experimental testing. researchgate.net
The development of a QSAR model for NBSA involves:
Descriptor Calculation: A set of numerical values, known as molecular descriptors, are calculated from the chemical structure of NBSA isomers. These descriptors quantify various aspects of the molecule.
Model Building: A statistical relationship is established between the calculated descriptors (the "structure") and an experimentally measured environmental endpoint (the "activity"), such as aquatic toxicity or soil sorption coefficient. unl.edu
Validation: The model's predictive power is rigorously tested using external datasets to ensure its reliability. nih.gov
| Descriptor Class | Example Descriptor | Relevance to Environmental Prediction |
|---|---|---|
| Hydrophobicity | Log P (Octanol-Water Partition Coefficient) | Predicts bioaccumulation potential and sorption to organic matter in soil. researchgate.net |
| Electronic | LUMO Energy | Can correlate with reactivity and specific toxicity mechanisms. researchgate.net |
| Topological | Molecular Connectivity Index | Encodes information about the size, shape, and degree of branching in the nonyl chain. |
| Steric / Geometrical | Molecular Volume | Relates to the molecule's ability to fit into biological receptor sites. |
QSAR models can predict key environmental parameters for NBSA, including its bioconcentration factor (BCF), biodegradability, and toxicity to various aquatic organisms.
Computational Catalysis Studies
Nonylbenzenesulfonic acid is a strong acid and is used as a homogeneous catalyst in various industrial chemical reactions, such as esterification, alkylation, and condensation. Computational methods, primarily DFT, can provide a detailed understanding of the catalytic mechanisms at a molecular level. researchgate.net
A computational study of NBSA's catalytic role would typically investigate:
Reaction Mechanism and Pathway: DFT is used to map out the entire energy profile of the catalyzed reaction. This involves identifying the structures and energies of reactants, intermediates, transition states, and products.
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and determines the reaction rate. By calculating its structure and energy, researchers can understand how NBSA stabilizes this state and lowers the activation energy barrier compared to the uncatalyzed reaction. researchgate.net
Catalyst-Substrate Interactions: The specific non-covalent interactions (e.g., hydrogen bonding) between the sulfonic acid group of NBSA and the reactant molecules can be analyzed. This reveals how the catalyst orients the substrates for optimal reaction.
Solvent Effects: The influence of the solvent on the reaction pathway and energetics can be included in the calculations, providing a more realistic model of the reaction conditions.
For example, in an esterification reaction, DFT calculations could show how the sulfonic acid protonates the carbonyl oxygen of a carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. The calculations would quantify the energy barrier for this step, providing a direct measure of the catalyst's efficiency.
Green Chemistry Approaches in Nonylbenzenesulfonic Acid Research
Principles of Green Chemistry in Relation to Nonylbenzenesulfonic Acid Synthesis and Application
The synthesis of nonylbenzenesulfonic acid traditionally involves the sulfonation of nonylbenzene (B91765), a process that can be evaluated and improved through the lens of the twelve principles of green chemistry. Key principles applicable to its production and use include waste prevention, atom economy, and the use of less hazardous chemical syntheses.
Sustainable Process Design and Optimization
Process optimization also extends to waste minimization and resource recycling. In aqueous sulfonation processes, for instance, multi-effect evaporators can be employed to recycle a significant percentage of the water used, and reverse osmosis can further purify the recycled water for reuse in subsequent production steps. asiachmical.com Energy efficiency is another critical aspect of sustainable process design. Recovering waste heat from the exothermic sulfonation reaction to pre-heat feedstock or generate steam can lead to substantial reductions in energy consumption and associated costs. asiachmical.com
A comprehensive approach to sustainable process design involves conducting a Life Cycle Assessment (LCA). An LCA evaluates the environmental impacts of a product or process throughout its entire lifecycle, from raw material extraction to final disposal. csic.estecnalia.com For nonylbenzenesulfonic acid, an LCA would identify the stages with the most significant environmental burdens, such as energy consumption during production or the impact of raw material sourcing, thereby highlighting key areas for improvement. nih.govdtu.dkresearchgate.net
Table 1: Strategies for Sustainable Process Design in Nonylbenzenesulfonic Acid Production
| Strategy | Description | Potential Benefits |
|---|---|---|
| Advanced Reactor Design | Utilization of falling film reactors (FFRs) and microreactors for sulfonation. asiachmical.com | Enhanced heat transfer, improved reaction control, higher product quality, and reduced byproduct formation. asiachmical.comresearchgate.net |
| Waste Heat Recovery | Capturing and reusing heat generated during the exothermic sulfonation reaction. asiachmical.com | Reduced energy consumption and lower operational costs. asiachmical.com |
| Water and Solvent Recycling | Implementing technologies like multi-effect evaporators and reverse osmosis to treat and reuse water and solvents. asiachmical.com | Decreased freshwater consumption and reduced wastewater treatment costs. asiachmical.com |
| Life Cycle Assessment (LCA) | A systematic analysis of the environmental impacts associated with all stages of the product's life. csic.estecnalia.com | Identification of environmental hotspots and opportunities for targeted improvements in sustainability. nih.govdtu.dkresearchgate.net |
Design for Degradation and Reduced Environmental Persistence
A key objective of green chemistry is to design chemical products that degrade into harmless substances in the environment after their intended use. For surfactants like nonylbenzenesulfonic acid, this is particularly important to prevent accumulation in aquatic ecosystems. The biodegradability of a substance is largely determined by its chemical structure.
The environmental persistence of nonylbenzenesulfonic acid is a subject of ongoing research, with studies focusing on the microbial degradation pathways of similar compounds. The degradation of complex organic molecules in soil and water is often initiated by microbial enzymes that catalyze oxidative reactions, leading to the breakdown of the molecule's structure. nih.govnih.gov For aromatic compounds, this can involve the cleavage of the aromatic ring, followed by further degradation into smaller, less harmful compounds. researchgate.net The rate and extent of biodegradation can be influenced by environmental factors such as the type of microorganisms present, temperature, and pH. mdpi.com
Designing for degradation in the context of nonylbenzenesulfonic acid would involve modifying its molecular structure to be more amenable to microbial attack. This could include introducing functional groups that are more easily recognized by microbial enzymes or altering the branching of the alkyl chain to facilitate faster breakdown.
Real-time Analysis for Pollution Prevention in Production Processes
Real-time analysis for pollution prevention is a core principle of green chemistry that is being increasingly implemented through Process Analytical Technology (PAT). mt.comstepscience.comwikipedia.org PAT is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) that affect the quality of the final product. mt.comstepscience.comwikipedia.orglongdom.org By monitoring these parameters in real-time, it is possible to maintain the process within the desired operating conditions, thereby preventing the formation of pollutants and byproducts. americanpharmaceuticalreview.com
In the production of nonylbenzenesulfonic acid, PAT can be applied to the sulfonation step to ensure optimal reaction conditions. Spectroscopic techniques, such as Near-Infrared (NIR) spectroscopy, can be used for online monitoring of the concentrations of reactants and products in the reaction mixture. researchgate.net This real-time data allows for immediate adjustments to process parameters like temperature, pressure, and reactant flow rates to maintain high reaction efficiency and minimize the formation of undesirable side products.
The implementation of PAT in the manufacturing of nonylbenzenesulfonic acid can lead to several benefits, including improved product consistency, reduced waste generation, and enhanced process safety. mt.comwikipedia.org By providing a deeper understanding and control of the manufacturing process, PAT facilitates a more proactive approach to quality assurance and environmental protection. longdom.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Nonylbenzenesulfonic acid |
Future Research Directions and Emerging Trends
Exploration of Novel Nonylbenzenesulfonic Acid Architectures and Their Functionalization
Future research is poised to move beyond the traditional linear or branched nonyl chains, exploring more complex and precisely controlled molecular architectures. The goal is to synthesize novel Nonylbenzenesulfonic acid derivatives with tailored properties for specific, high-value applications.
Key research thrusts include:
Precision Isomer Synthesis: Developing catalytic processes to synthesize specific isomers of Nonylbenzenesulfonic acid. The branching and attachment point of the nonyl group significantly influence properties like solubility, detergency, and biodegradability. Gaining precise control over the alkyl chain's structure will enable the fine-tuning of surfactant performance.
Functionalization of the Alkyl Chain and Aromatic Ring: Introducing additional functional groups onto the nonyl chain or the benzene (B151609) ring is a promising avenue for creating derivatives with novel functionalities. For example, incorporating hydroxyl or ether groups could enhance water solubility and modify interaction with surfaces.
Novel Counter-ion Chemistry: While sodium salts are common, research into neutralizing Nonylbenzenesulfonic acid with novel organic counter-ions, such as specialized amines, is gaining traction. google.com This approach can yield surfactants with unique properties like lower viscosity in high-concentration formulations, making them suitable for compact unit-dose detergents. google.com
Bio-based Alkyl Chains: Research is exploring the synthesis of Nonylbenzenesulfonic acid using nonyl groups derived from renewable biological feedstocks rather than petroleum. This aligns with green chemistry principles and reduces dependence on fossil fuels. ijpsjournal.comjocpr.com
A patent has described the preparation of an alkylbenzene sulfonic acid using fatty alcohol polyoxyethylene ether and phenol, which results in a product with strong resistance to hard water, high emulsifying ability, and good biodegradability, suitable for use in pesticide emulsifiers. google.com Such innovative synthetic routes highlight the potential for creating functionalized derivatives with enhanced performance characteristics.
Integration into Next-Generation Advanced Functional Materials
The unique surfactant properties of Nonylbenzenesulfonic acid and its derivatives make them attractive candidates for integration into a new generation of advanced materials where interfacial control is critical.
Emerging applications being explored include:
Emulsion Polymerization: Nonylbenzenesulfonic acid and its salts are used as emulsifiers in the synthesis of polymers like acrylics, vinyls, and styrene-butadiene rubber. industrialchemicals.gov.au Future work will focus on designing derivatives that offer better control over particle size, stability, and the final properties of the polymer.
Advanced Coatings and Inks: The wetting and dispersing capabilities are crucial for formulating high-performance paints, coatings, and inks. Research is aimed at developing derivatives that improve pigment dispersion, substrate wetting, and film formation, leading to more durable and functional coatings.
Materials for Electronics: In the fabrication of electronic components, surfactants are used for cleaning and etching surfaces. Novel, high-purity Nonylbenzenesulfonic acid derivatives could play a role in the manufacturing of next-generation displays and semiconductors. Research has shown that related ammonium (B1175870) salts with a benzenesulfonate (B1194179) moiety can be used to enhance the efficiency and stability of perovskite solar cells. researchgate.net
Bioinspired Composites: Researchers are developing advanced materials that mimic the structure of natural materials like nacre (mother-of-pearl). ethz.ch Surfactants can be used to control the assembly of platelets in these composites, and custom-designed Nonylbenzenesulfonic acid derivatives could offer precise control over the material's final mechanical and optical properties. ethz.ch
The table below summarizes potential areas for integrating Nonylbenzenesulfonic acid derivatives into advanced materials.
Table 1: Integration into Advanced Functional Materials| Application Area | Research Goal | Potential Impact |
|---|---|---|
| Emulsion Polymerization | Design derivatives for enhanced control over polymer particle size and stability. | Improved polymer properties and performance. |
| Advanced Coatings | Develop derivatives for better pigment dispersion and film formation. | More durable, vibrant, and functional coatings. |
| Electronics Manufacturing | Create high-purity surfactants for precision cleaning and etching. | Enhanced performance and reliability of electronic devices. |
| Bioinspired Composites | Use custom surfactants to guide the self-assembly of nanocomposites. | Creation of new materials with unprecedented strength and toughness. ethz.ch |
Enhanced Computational and Artificial Intelligence-Driven Design and Prediction
Key trends in this area include:
Generative AI Models: AI algorithms, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), are being used to design new surfactant molecules from the ground up. osti.govacs.org These models can explore a vast chemical space to propose novel Nonylbenzenesulfonic acid architectures that are optimized for specific properties like low critical micelle concentration (CMC). osti.govacs.org
Predictive Modeling: Machine learning (ML) models, particularly graph neural networks (GNNs), can accurately predict the properties of a surfactant based on its molecular structure. nih.govresearchgate.net This allows researchers to screen large numbers of virtual candidates and prioritize the most promising ones for synthesis, significantly speeding up the development process. researchgate.netencyclopedia.pub AI can be used to predict properties such as surface tension, cloud point, and CMC. encyclopedia.pub
Reinforcement Learning: This AI technique can be combined with generative and predictive models to create a closed-loop design cycle. osti.govacs.org The AI generates a molecule, predicts its properties, and then receives feedback based on how well those properties match the desired targets, allowing it to "learn" and progressively generate better molecules. osti.govacs.org
Accelerating Simulations: AI can be used to accelerate molecular dynamics simulations, providing faster insights into how Nonylbenzenesulfonic acid derivatives behave at interfaces and form micelles. acs.org
| AI/Computational Technique | Application in Nonylbenzenesulfonic Acid Research | Desired Outcome |
|---|---|---|
| Generative Models (e.g., VAEs) | De novo design of novel surfactant structures. osti.govacs.org | Discovery of new molecules with superior performance. |
| Predictive Modeling (e.g., GNNs) | Forecasting properties (e.g., CMC, surface tension) from molecular structure. researchgate.netencyclopedia.pub | Rapid screening of virtual candidates, reducing experimental cost. |
| Reinforcement Learning | Iterative optimization of molecular structures for target properties. osti.govacs.org | Tailored surfactants with precisely controlled functionalities. |
| Accelerated Molecular Dynamics | Simulating surfactant behavior at interfaces and in solution. acs.org | Faster understanding of structure-property relationships. |
Sustainable Manufacturing and Circular Economy Principles in Nonylbenzenesulfonic Acid Production and Use
There is a strong global push to move away from a linear "take-make-waste" economic model towards a circular economy, and the chemical industry is no exception. ellenmacarthurfoundation.orglgi.earth For Nonylbenzenesulfonic acid, this involves rethinking the entire life cycle, from raw material sourcing to end-of-life.
Future research and industrial practices will focus on:
Renewable Feedstocks: A primary goal is to replace petroleum-based benzene and nonene with bio-based alternatives. jocpr.com Research is underway to produce aromatic compounds and alkyl chains from renewable sources like lignin, sugars, or plant oils. rsc.org This transition is a key principle of green chemistry. wjpmr.com
Greener Synthesis Routes: The current sulfonation process often uses harsh reagents. Future manufacturing will emphasize "green chemistry" principles, such as the use of solid acid catalysts to replace liquid acids, solvent-free reaction conditions, and processes that maximize atom economy and energy efficiency. ijpsjournal.comwjpmr.comnih.gov
Designing for Degradation: While linear alkylbenzene sulfonates are biodegradable, research will focus on designing novel Nonylbenzenesulfonic acid architectures that biodegrade even more rapidly and completely in various environmental compartments, minimizing any potential ecological impact.
Circular Economy Models: This involves creating closed-loop systems where possible. For instance, in industrial applications, this could mean developing efficient methods to recover and reuse the surfactant from process streams. ekonomika.org.rs The core principles of a circular economy are to eliminate waste and pollution, circulate products and materials, and regenerate nature. ellenmacarthurfoundation.org A life cycle assessment (LCA) is a crucial tool used to evaluate the environmental impacts of a product's entire lifespan, from raw material extraction to disposal, and can guide the development of more sustainable processes. mdpi.comtecnalia.com
By embracing these principles, the production and use of Nonylbenzenesulfonic acid can be aligned with global sustainability goals, ensuring its continued value in a resource-conscious future. rsc.org
Q & A
Q. How can contradictions in ecotoxicological data from different experimental models (e.g., aquatic vs. mammalian systems) be resolved?
- Methodological Answer : Apply systematic evidence synthesis (e.g., EPA’s evidence integration framework) to evaluate study confidence, dose-response relationships, and endpoint relevance across models . Statistical tools like hierarchical Bayesian models account for clustered data (e.g., multiple observations per organism) to identify interspecies variability . Cross-validate findings using in silico toxicokinetic models (e.g., ECOSAR) to prioritize follow-up assays .
Q. What computational approaches predict the environmental fate and degradation pathways of nonylbenzenesulfonic acid?
- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or GAMESS) model hydrolysis and photodegradation kinetics. Quantitative structure-activity relationship (QSAR) models, trained on EPA High Production Volume (HPV) datasets, predict biodegradation half-lives in soil and water . Validate predictions with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect intermediate metabolites in environmental samples .
Q. How can researchers analyze structure-activity relationships (SAR) for nonylbenzenesulfonic acid derivatives?
- Methodological Answer : Combine spectroscopic data (e.g., NMR chemical shifts, FTIR vibrational modes) with computational docking studies to correlate substituent effects (e.g., alkyl chain length) with biological activity. Use multivariate regression to identify dominant physicochemical descriptors (e.g., logP, polar surface area). Cross-reference with toxicity databases (e.g., ECOTOX) to validate SAR hypotheses .
Data Analysis and Reporting
Q. What statistical methods are appropriate for handling clustered data in toxicity studies?
- Methodological Answer : Generalized estimating equations (GEEs) or mixed-effects models account for nested data (e.g., repeated measurements per organism). Use Akaike Information Criterion (AIC) to select optimal covariance structures . For meta-analyses, apply random-effects models to pool effect sizes across studies while addressing heterogeneity .
Q. How should researchers structure experimental data to ensure reproducibility and peer review compliance?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in main text) from supplementary materials. Include raw spectral data (e.g., NMR FID files), calibration curves, and statistical scripts in machine-readable formats. Reference prior synthesis protocols to avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
